

Carinol (C₂₀H₂₆O₇): A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: **Carinol**

Cat. No.: **B1649365**

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Introduction

Carinol (C₂₀H₂₆O₇) is a naturally occurring dibenzylbutane diol lignan that has garnered significant interest within the scientific community for its potential therapeutic applications. First identified from the plant *Carissa spinarum*, this compound has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further investigation in oncological drug development. This technical guide provides an in-depth overview of the discovery, isolation methodologies, and current understanding of the biological activity of **Carinol**, with a focus on its effects on cancer cells.

Discovery and Natural Occurrence

Carinol was first discovered and isolated from the stems of *Carissa spinarum* L., a plant belonging to the Apocynaceae family.^{[1][2][3]} This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of bioactive compounds, including a variety of lignans. Subsequent research has also identified **Carinol** in the leaves of *Carissa macrocarpa*.

Experimental Protocols: Isolation of Carinol

The isolation of **Carinol** from its natural source, *Carissa spinarum*, involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite

methodology based on established procedures for lignan isolation from plant materials.[4][5][6]

Plant Material Collection and Preparation

- Collection: Stems of *Carissa spinarum* are collected and authenticated.
- Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
- Grinding: The dried stems are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

- Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent to remove lipids and pigments, followed by a solvent of medium polarity to extract the lignans. A common procedure involves extraction with chloroform.[1][3]
- Maceration/Soxhlet Extraction: The powdered material is either macerated in the chosen solvent for an extended period with occasional agitation or extracted using a Soxhlet apparatus for a more exhaustive extraction.

Fractionation and Purification

- Column Chromatography: The crude chloroform extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to column chromatography over silica gel.[4][6]
- Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected systematically.
- Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (R_f values) to known lignans. Fractions containing the target compound are pooled.

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC. This technique allows for the isolation of **Carinol** in high purity.

Structure Elucidation

The chemical structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

While the original publication by Rao et al. did not provide specific yield percentages for **Carinol**, subsequent studies on related lignans and extracts from *Carissa* species allow for an estimation of the quantitative aspects of the isolation process. The yield of crude extracts and isolated compounds can vary significantly based on the plant material, geographical source, and extraction methodology.

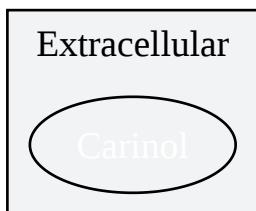
Parameter	Description	Typical Values
Crude Extract Yield	Percentage of the initial dried plant material obtained after solvent extraction.	2-10% (w/w)
Lignan Fraction Yield	Percentage of the crude extract that constitutes the lignan-rich fraction after initial chromatography.	5-20% (w/w)
Purity of Isolated Carinol	Purity of the final compound after preparative HPLC, as determined by analytical HPLC or NMR.	>95%

Biological Activity and Mechanism of Action

Carinol has been shown to exhibit significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.^[7] The anticancer effects of lignans, including those of the dibenzylbutane diol class, are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Signaling Pathways Modulated by Carinol

Based on studies of closely related lignans, **Carinol** is postulated to exert its cytotoxic effects through the modulation of the NF-κB and PI3K/Akt signaling pathways, both of which are critical for the survival and proliferation of cancer cells.

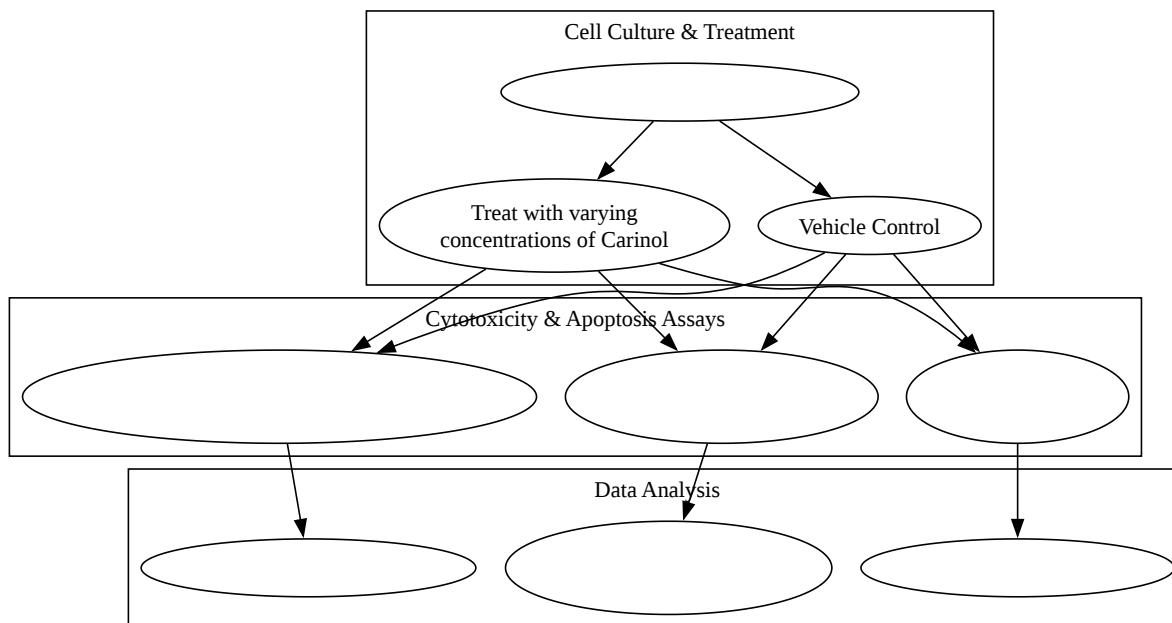


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Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Lignans have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB α , the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and anti-apoptotic genes.

Inhibition of the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Overactivation of this pathway is a common feature of many cancers. Dibenzylbutane diol lignans are thought to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation and activation of Akt. Inactivated Akt can no longer phosphorylate and inactivate pro-apoptotic proteins such as Bad, ultimately leading to the induction of apoptosis.

Experimental Workflow for Assessing Cytotoxicity



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Conclusion and Future Directions

Carinol, a dibenzylbutane diol lignan from *Carissa spinarum*, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis in breast and lung cancer cell lines, likely through the inhibition of the NF- κ B and PI3K/Akt signaling pathways, warrants further investigation. Future research should focus on elucidating the precise molecular targets of **Carinol**, conducting *in vivo* efficacy studies in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. A comprehensive understanding of its pharmacological profile is essential for its potential translation into clinical applications for cancer therapy.

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